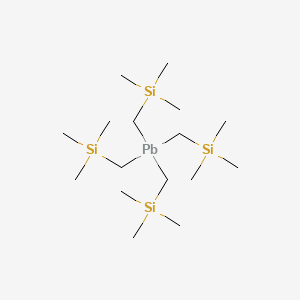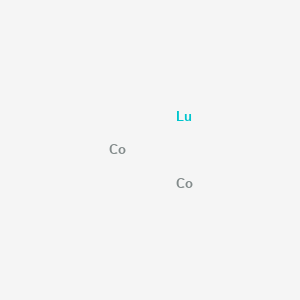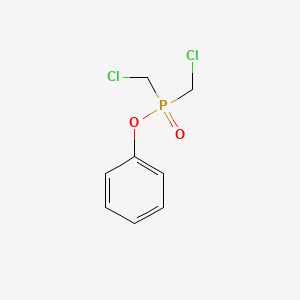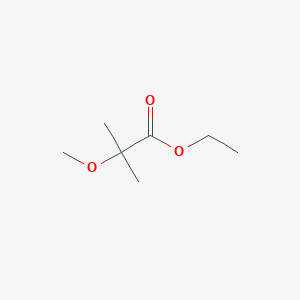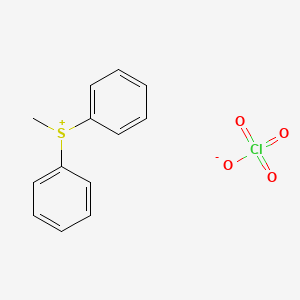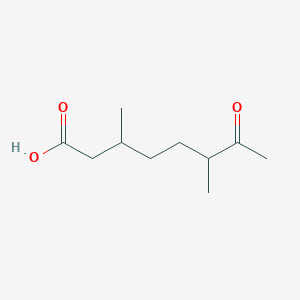
3,6-Dimethyl-7-oxooctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-7-oxooctanoic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of octanoic acid, characterized by the presence of two methyl groups at the 3rd and 6th positions and a ketone group at the 7th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-7-oxooctanoic acid can be achieved through several synthetic routes. One common method involves the oxidation of 3,6-dimethyl-7-hydroxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another synthetic route involves the aldol condensation of 3-methylbutanal with 2-methylpropanal, followed by oxidation of the resulting product. This method requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also gaining traction in the industrial production of this compound.
化学反応の分析
Types of Reactions
3,6-Dimethyl-7-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides), and Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
3,6-Dimethyl-7-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 3,6-Dimethyl-7-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
類似化合物との比較
Similar Compounds
3,7-Dimethyl-6-oxooctanoic acid: Similar structure but with different methyl group positions.
3,6-Dimethyl-8-oxooctanoic acid: Similar structure but with the ketone group at a different position.
3,6-Dimethyl-7-hydroxyoctanoic acid: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
3,6-Dimethyl-7-oxooctanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis, research, and industry.
特性
CAS番号 |
15313-65-2 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
3,6-dimethyl-7-oxooctanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(6-10(12)13)4-5-8(2)9(3)11/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChIキー |
GRFRGGLXDGMCIM-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(C)C(=O)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



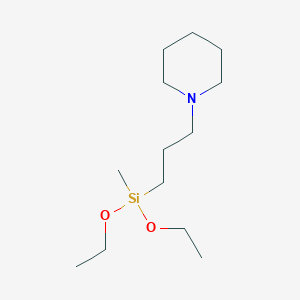
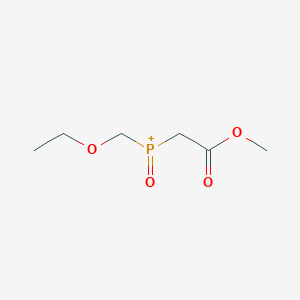
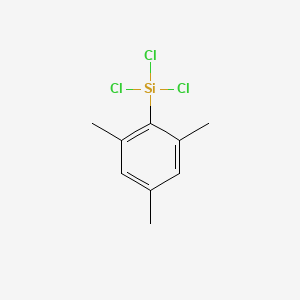
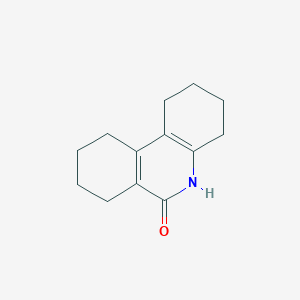

![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
